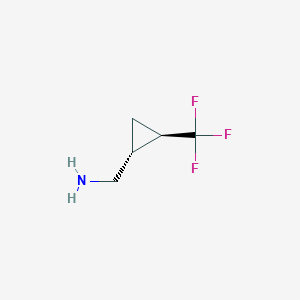

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine

Description

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is a chiral cyclopropane derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position of the cyclopropane ring and a methanamine (-CH₂NH₂) substituent at the 1-position. Its stereochemistry, defined as (1R,2R), plays a critical role in its molecular interactions and biological activity. The compound’s molecular formula is C₅H₈F₃N, with a molecular weight of 139.12 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors sensitive to fluorine-containing motifs .

Properties

Molecular Formula |

C5H8F3N |

|---|---|

Molecular Weight |

139.12 g/mol |

IUPAC Name |

[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-1-3(4)2-9/h3-4H,1-2,9H2/t3-,4+/m0/s1 |

InChI Key |

YBEXADVXCHNUQP-IUYQGCFVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(F)(F)F)CN |

Canonical SMILES |

C1C(C1C(F)(F)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a cyclopropylamine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to achieve efficient and sustainable synthesis by optimizing reaction parameters such as temperature, pressure, and flow rates .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Applications of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride

Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride is a chemical compound with a cyclopropyl ring substituted by a trifluoromethyl group, which makes it valuable in scientific fields such as organic, medicinal, and biological chemistry. The trifluoromethyl group is useful for tracing and imaging studies because of its distinct spectroscopic properties.

Preparation Methods

The preparation of Rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride includes:

- Formation of the Cyclopropyl Ring The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

- Introduction of the Trifluoromethyl Group The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under specific conditions.

- Amination The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

- Hydrochloride Formation The conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid completes the synthesis.

Industrial production focuses on scalability, cost-effectiveness, and safety, potentially utilizing continuous flow chemistry and automated synthesis platforms to increase efficiency and yield.

Areas of Application

- Organic Chemistry It is a building block for synthesizing complex molecules and studying reaction mechanisms and new synthetic methodologies.

- Biological Research It can be employed as a probe to study enzyme interactions and metabolic pathways.

- Medicinal Chemistry It is explored as a pharmacophore in drug design, where its structural features may help create new therapeutic agents targeting specific enzymes or receptors.

- Industrial Sector It can be applied to synthesize pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and reactivity.

Case Studies

- PIP4K2A Inhibition This compound was highlighted as a lead compound for developing selective PIP4K2A inhibitors and showed significant inhibition of PIP4K2A activity, which is important for the survival of p53-deficient tumors, suggesting a potential role in cancer therapy.

- Enzyme Modulation The compound can modulate various metabolic enzymes and significantly alter enzyme kinetics, providing insights into its use as a pharmacological tool for studying metabolic disorders.

Mechanism of Action

The mechanism by which Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites .

Comparison with Similar Compounds

Biological Activity

Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor and its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which enhances its lipophilicity and ability to penetrate biological membranes. The molecular formula is , with a molecular weight of approximately 155.12 g/mol.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to specific enzymes, allowing the compound to inhibit their activity effectively. This inhibition can block substrate access and catalytic activity, making it a candidate for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Interaction : The compound has been studied for its ability to bind to various receptors, modulating their activity and potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .

Enzyme Inhibition Studies

Research has shown that this compound exhibits potent inhibitory effects on several enzymes. Here are some key findings:

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| ALK (Anaplastic Lymphoma Kinase) | 50 | |

| FGFR (Fibroblast Growth Factor Receptor) | 20 | |

| EGFR (Epidermal Growth Factor Receptor) | 30 |

These values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting the compound's potential as a lead in drug development.

Case Studies

- Anaplastic Lymphoma Kinase (ALK) Inhibition : In a study focused on developing selective ALK inhibitors, this compound was identified as a promising candidate. It demonstrated significant selectivity over other kinases, suggesting its potential in treating ALK-positive cancers .

- Antiproliferative Activity : The compound was also evaluated for its antiproliferative effects against various cancer cell lines. Notably, it showed effective inhibition of cell growth in models of non-small cell lung cancer (NSCLC), indicating its therapeutic potential .

Research Findings

Recent studies have highlighted the following aspects regarding the biological activity of this compound:

- Selectivity and Potency : The compound has been noted for its selectivity towards specific targets while maintaining potency across various assays. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the trifluoromethyl group or cyclopropyl structure can significantly alter biological activity. This insight is vital for optimizing the compound for better efficacy and safety profiles .

Q & A

Basic: What are the optimal synthetic routes for Rel-((1R,2R)-2-(trifluoromethyl)cyclopropyl)methanamine?

Methodological Answer:

The synthesis typically involves cyclopropanation strategies. For example, General Method B or C (as described in ) can be adapted:

- General Method B : React a trifluoromethyl-substituted alkene with a diazo compound (e.g., CH₂N₂) under transition metal catalysis (e.g., Rh₂(OAc)₄) to form the cyclopropane ring.

- General Method C : Use a [2+1] cycloaddition between a vinyl trifluoromethyl group and a carbene precursor.

Critical parameters include temperature control (−20°C to 25°C), solvent choice (e.g., dichloromethane), and catalyst loading (0.5–2 mol%). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the enantiomerically pure product .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on ¹H NMR , ¹³C NMR , and HRMS :

- ¹H NMR : Identify cyclopropane protons (δ 0.8–1.5 ppm, multiplet splitting due to ring strain) and methanamine protons (δ 2.5–3.5 ppm).

- ¹³C NMR : Confirm trifluoromethyl (CF₃) carbon resonance (δ ~125 ppm, quartet from J₃ coupling to fluorine).

- HRMS : Match calculated ([M+H]⁺) and experimental values (e.g., ±1 ppm error tolerance). For example, in , compound 35 showed HRMS accuracy within 0.2 ppm .

Advanced: How to ensure stereochemical fidelity during cyclopropane formation?

Methodological Answer:

The (1R,2R) configuration requires enantioselective catalysis. Strategies include:

- Chiral Dirhodium Catalysts : Use Rh₂(S-PTAD)₄ or similar chiral catalysts to control stereochemistry during cyclopropanation.

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) to the starting alkene, later removed post-cyclopropanation.

- HPLC Analysis : Validate enantiomeric purity using chiral stationary phases (e.g., Chiralpak IC column) with hexane/isopropanol eluents. highlights similar validation for a cyclopropanamine derivative .

Advanced: What are the structure-activity relationship (SAR) implications of the trifluoromethyl group?

Methodological Answer:

The CF₃ group enhances:

- Lipophilicity : Measured via logP assays (e.g., shake-flask method), improving blood-brain barrier penetration.

- Metabolic Stability : Assessed using liver microsome assays (e.g., human CYP450 isoforms).

- Receptor Binding : In , analogous compounds showed selective 5-HT2C receptor agonism due to CF₃-induced hydrophobic interactions. Computational docking (e.g., AutoDock Vina) can model binding poses .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Re-synthesize the compound using strict protocols (e.g., HRMS >99% purity) and retest bioactivity.

- Enantiomeric Excess (EE) : Verify EE via chiral HPLC (e.g., ≥98% EE required for consistent results).

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to minimize variability. Reference ’s toxicology profiling methodology for reproducibility .

Advanced: What are effective strategies for salt formation (e.g., hydrochloride) to improve stability?

Methodological Answer:

- Acid-Base Titration : Dissolve the free base in anhydrous ether, add HCl gas dropwise, and precipitate the hydrochloride salt.

- Crystallization : Use ethanol/water mixtures for recrystallization. Monitor purity via melting point (e.g., reports mp 108.5–110°C for a related hydrochloride salt) .

Advanced: How to model the compound’s pharmacokinetics computationally?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 liabilities).

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., GROMACS with a lipid bilayer model) to assess passive diffusion rates.

Basic: What analytical techniques are critical for stability studies?

Methodological Answer:

- HPLC-UV : Monitor degradation under stress conditions (40°C/75% RH for 4 weeks).

- LC-MS/MS : Identify degradation products (e.g., cyclopropane ring-opening products).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C).

Advanced: How to design toxicity screening assays for this compound?

Methodological Answer:

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity.

- hERG Assay : Measure IC₅₀ via patch-clamp electrophysiology to evaluate cardiac toxicity risks.

- In Vivo Acute Toxicity : Dose rodents (e.g., 50–300 mg/kg) and monitor organ histopathology (liver/kidney) .

Basic: What solvent systems are optimal for recrystallization?

Methodological Answer:

- Binary Solvents : Ethanol/water (8:2 v/v) or hexane/ethyl acetate (gradient from 9:1 to 1:1).

- Crystallization Triggers : Slow cooling (0.5°C/min) or anti-solvent addition (e.g., diethyl ether).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.